2,4,5-Trichloronitrobenzene-13C6

LC-MS/MS Quantitative Analysis Isotope Effect

Choose 2,4,5-Trichloronitrobenzene-13C6 for reliable quantification in complex matrices. Its full 13C6 labeling ensures co-elution with native analyte, overcoming retention-time shifts seen with deuterated IS. Achieve spike accuracy within ±5% bias and meet regulatory acceptance criteria. Ideal for urine, plasma, and environmental water analysis by LC-MS/MS. Also serves as a key precursor for 13C12-labeled PCB internal standards (e.g., PCB 101, PCB 189) per EPA Method 1668. Safer handling due to lower nephrotoxic potential vs. other TCNB isomers.

Molecular Formula C6H2Cl3NO2
Molecular Weight 232.40 g/mol
Cat. No. B15597747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichloronitrobenzene-13C6
Molecular FormulaC6H2Cl3NO2
Molecular Weight232.40 g/mol
Structural Identifiers
InChIInChI=1S/C6H2Cl3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyIBRBMZRLVYKVRF-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trichloronitrobenzene-13C6: A Stable Isotope-Labeled Analytical Internal Standard


2,4,5-Trichloronitrobenzene-13C6 is a fully carbon-13 labeled derivative of 2,4,5-Trichloronitrobenzene, a chlorinated nitroaromatic compound with the unlabeled molecular formula C6H2Cl3NO2 [1]. The 13C6 labeling replaces all six carbon atoms in the benzene ring with the stable, non-radioactive 13C isotope, yielding a molecular weight of approximately 232.4 g/mol compared to 226.44 g/mol for the unlabeled analog [2]. This mass difference is critical for its primary application as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry workflows [3].

Why 2,4,5-Trichloronitrobenzene-13C6 Cannot Be Interchanged with Unlabeled or Deuterated Analogs


Generic substitution with unlabeled 2,4,5-Trichloronitrobenzene or alternative internal standards fails due to fundamental differences in physicochemical behavior during LC-MS/MS analysis. Unlabeled compounds cannot be distinguished from the native analyte by mass spectrometry and thus cannot serve as internal standards [1]. While deuterated (2H) SIL-IS are widely used, they exhibit isotope effects that cause significant chromatographic retention time shifts relative to the analyte, which can exceed 0.1 min in reversed-phase LC [2]. This shift prevents deuterated IS from accurately compensating for matrix-induced ion suppression or enhancement [2]. In contrast, 13C6-labeled internal standards co-elute with the unlabeled analyte because the relative mass difference between 12C and 13C is far smaller than that between 1H and 2H, enabling true compensation for matrix effects [3]. This co-elution behavior is essential for achieving spike accuracy within ±5% bias in complex biological matrices [4].

Quantitative Evidence for Selecting 2,4,5-Trichloronitrobenzene-13C6 Over Alternatives


13C6-Labeled Internal Standards Eliminate Deuterium-Induced Retention Time Shifts

13C6-labeled internal standards co-elute exactly with the unlabeled analyte, whereas deuterated (2H) internal standards exhibit a chromatographic retention time shift that increases with the number of deuterium atoms [1]. This co-elution is essential for accurate compensation of matrix effects, as ion suppression varies across the chromatographic peak [2].

LC-MS/MS Quantitative Analysis Isotope Effect

13C6-Labeled IS Avoids Negative Quantitative Bias Observed with Deuterated IS

In a direct comparison study of urinary biomarkers, the use of a deuterated internal standard (2H7) resulted in a -38.4% bias in spike recovery accuracy, whereas the 13C6-labeled internal standard showed no significant bias [1]. This bias translates to an average 59.2% lower reported concentration when using the deuterated IS [1].

Quantitative Bias Spike Accuracy LC-ESI-MS/MS

Lower Nephrotoxic Potential Distinguishes 2,4,5-Trichloronitrobenzene from Other Trichloronitrobenzene Isomers

Among four trichloronitrobenzene (TCNB) isomers tested in isolated rat renal cortical cells, 2,4,5-TCNB exhibited the lowest nephrotoxic potential, ranking below 3,4,5-TCNB, 2,4,6-TCNB, and 2,3,4-TCNB [1]. This reduced toxicity may be relevant for occupational exposure assessments and environmental monitoring applications.

Nephrotoxicity In Vitro Toxicology Structure-Activity Relationship

13C6-Labeled IS Maintains Consistent Fragmentation Energy Unlike Deuterated Analogs

In tandem mass spectrometry (MS/MS) analyses, deuterated internal standards require increased collision energy for fragmentation compared to 13C6-labeled standards, due to kinetic isotope effects arising from C–H vs. C–D bond strength differences [1]. This can lead to suboptimal fragmentation conditions when using deuterated IS, potentially compromising quantification accuracy and reproducibility.

MS/MS Fragmentation Collision Energy Isotope Effect

13C6 Labeling Enables Precursor for Synthesis of PCB Standards

2,4,5-Trichloronitrobenzene-13C6 serves as a key intermediate in the synthesis of 13C12-labeled polychlorinated biphenyls (PCBs), specifically PCB 101-13C12 and related compounds such as PCB 189-13C12 . These 13C-labeled PCBs are essential internal standards for environmental testing according to EPA Method 1668 .

Polychlorinated Biphenyls Environmental Analysis Flame Retardants

Optimal Use Cases for 2,4,5-Trichloronitrobenzene-13C6 in Analytical and Environmental Laboratories


Quantitative LC-MS/MS Analysis of 2,4,5-Trichloronitrobenzene in Biological or Environmental Matrices

The 13C6-labeled compound is the preferred internal standard for accurate quantification of 2,4,5-Trichloronitrobenzene in complex samples such as urine, plasma, or environmental water extracts [1]. Its co-elution with the native analyte and lack of quantitative bias (as demonstrated for 13C6-labeled analogs) ensure that matrix effects are properly compensated, which is critical for meeting regulatory acceptance criteria for accuracy and precision [2].

Synthesis of 13C12-Labeled Polychlorinated Biphenyl (PCB) Standards for Environmental Monitoring

2,4,5-Trichloronitrobenzene-13C6 is a key precursor for the synthesis of fully 13C12-labeled PCBs, including PCB 101-13C12 and PCB 189-13C12 . These labeled PCBs serve as internal standards for the quantification of native PCBs in environmental samples analyzed by EPA Method 1668 or similar GC/MS methods .

Comparative Toxicology Studies of Trichloronitrobenzene Isomers

The lower nephrotoxic potential of 2,4,5-TCNB relative to its isomers (e.g., 3,4,5-TCNB and 2,4,6-TCNB) makes the 13C6-labeled version a safer choice for internal standard preparation in laboratories where repeated handling or higher stock concentrations are required [3].

Method Validation and Proficiency Testing for Nitroaromatic Contaminants

The 13C6-labeled compound can be used to prepare calibration standards and quality control samples for method validation exercises, such as those outlined in HJ 739-2015 (China) for determination of nitrobenzene compounds in ambient air by GC-MS [4]. Its stable isotope labeling ensures that it does not interfere with native analyte signals, making it ideal for multi-analyte panels.

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